6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride
Description
6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride is a synthetic organic compound belonging to the triazine family. This compound is characterized by its unique structure, which includes a triazine ring substituted with chlorophenyl and dimethylphenyl groups. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-2H-1,3,5-triazine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN5/c1-10-6-11(2)8-14(7-10)23-15(21-16(19)22-17(23)20)12-4-3-5-13(18)9-12/h3-9,15H,1-2H3,(H4,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWRECNOSIGRKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(N=C(N=C2N)N)C3=CC(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride and amines.
Substitution Reactions: The chlorophenyl and dimethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions are often carried out under controlled conditions to ensure the desired substitution pattern.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-chlorophenyl)-1-phenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride
- 6-(3-chlorophenyl)-1-(4-methylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride
Uniqueness
Compared to similar compounds, 6-(3-chlorophenyl)-1-(3,5-dimethylphenyl)-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of both chlorophenyl and dimethylphenyl groups. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
